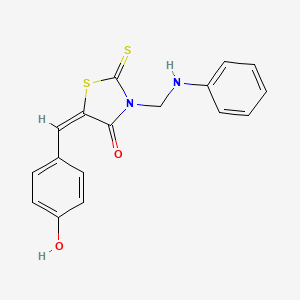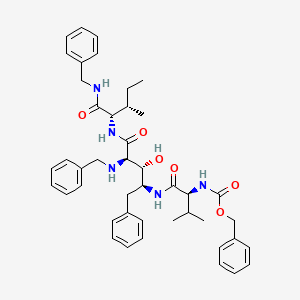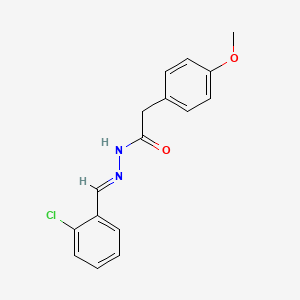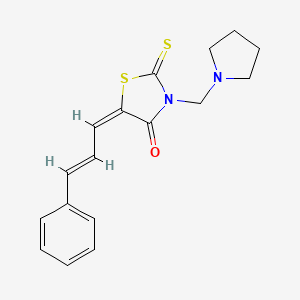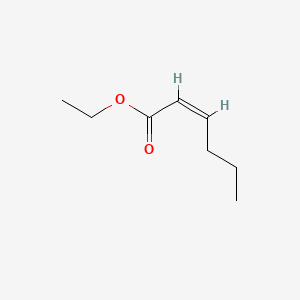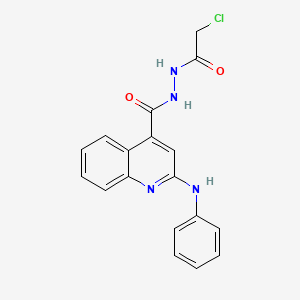
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system, which is fused with a phenylamino group and a chloroacetyl hydrazide moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-Phenylquinoline-4-carboxylic acid: This step involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and oxidation to form the quinoline ring system.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the quinoline ring.
Addition of the Chloroacetyl Hydrazide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl hydrazide under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is a target for anticancer drugs.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Chemical Biology: The compound is used as a molecular probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways:
Histone Deacetylase Inhibition: The compound inhibits HDACs by binding to the active site and blocking the removal of acetyl groups from histone proteins.
Cell Cycle Arrest and Apoptosis: The compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound shares the quinoline ring system but lacks the phenylamino and chloroacetyl hydrazide groups.
2-(Phenylamino)quinoline-4-carboxylic acid: Similar to the target compound but without the chloroacetyl hydrazide moiety.
2-(Chloroacetyl)hydrazide derivatives: Compounds with similar hydrazide groups but different core structures.
Uniqueness
4-Quinolinecarboxylic acid, 2-(phenylamino)-, 2-(chloroacetyl)hydrazide is unique due to its combination of the quinoline ring system with phenylamino and chloroacetyl hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
134721-75-8 |
|---|---|
Molecular Formula |
C18H15ClN4O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-anilino-N'-(2-chloroacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C18H15ClN4O2/c19-11-17(24)22-23-18(25)14-10-16(20-12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,20,21)(H,22,24)(H,23,25) |
InChI Key |
ZLLSYIMPOVUNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


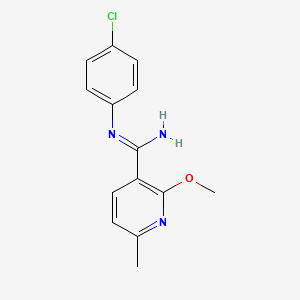


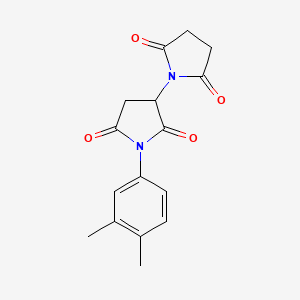
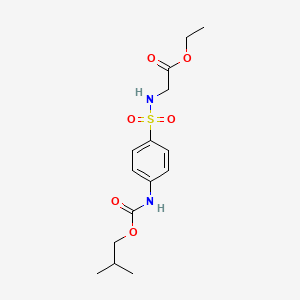

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
